Cobalt(II) bromide hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

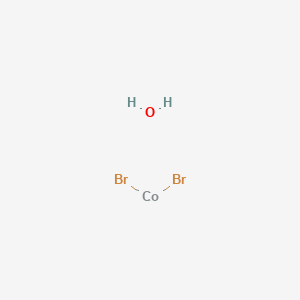

Cobalt(II) bromide hydrate is an inorganic compound with the chemical formula CoBr₂·xH₂O. It is a hydrated form of cobalt(II) bromide, which appears as red-purple crystals in its hexahydrate form. This compound is known for its solubility in water and its use primarily as a catalyst in various chemical processes .

準備方法

Cobalt(II) bromide hydrate can be synthesized through the reaction of cobalt hydroxide with hydrobromic acid. The reaction is as follows:

Co(OH)2+2HBr→CoBr2⋅6H2O

This reaction produces cobalt(II) bromide hexahydrate. Further heating of the hexahydrate at 100°C results in the formation of the dihydrate, and at 130°C, the anhydrous form is obtained .

化学反応の分析

Preparation and Hydration States

Cobalt(II) bromide hydrate is typically synthesized via the reaction of cobalt(II) hydroxide with hydrobromic acid:

Co OH 2+2HBr→CoBr2⋅6H2O 2 5

The hexahydrate (CoBr₂·6H₂O) undergoes stepwise dehydration upon heating:

-

At 100°C: Loses four water molecules to form the dihydrate (CoBr₂·2H₂O) .

-

At 130°C: Transforms into anhydrous CoBr₂ (green crystals) .

| Hydrate Form | Dehydration Conditions | Appearance |

|---|---|---|

| Hexahydrate (CoBr₂·6H₂O) | Ambient | Red-purple crystals |

| Dihydrate (CoBr₂·2H₂O) | 100°C | Purple crystals |

| Anhydrous (CoBr₂) | 130°C | Green crystals |

Coordination Chemistry

This compound reacts with ligands to form complexes with distinct geometries:

Ammonia Coordination

In aqueous ammonia, oxidation produces bromopentaamminecobalt(III) bromide:

2CoBr2+8NH3+2NH4Br+H2O2→2[Co NH3 5Br]Br2+2H2O 2 1

Triphenylphosphine Complexes

Reaction with triphenylphosphine (PPh₃) yields CoBr₂(PPh₃)₂, a catalyst for organic transformations such as C–C coupling .

Aqua Complexes

The tetrahydrate forms trans-[CoBr₂(H₂O)₄], confirmed by crystallographic studies .

Alkoxycarbonylation of Epoxides

CoBr₂ catalyzes the conversion of epoxides to β-hydroxyesters under CO atmosphere. Substrate scope and yields are summarized below :

| Epoxide Substrate | Product | Yield |

|---|---|---|

| 3-Phenyl epoxide | Ethyl 3-hydroxy-3-phenylpropanoate | 91% |

| 3-Benzyl epoxide | Ethyl 3-hydroxy-3-benzylpropanoate | 94% |

| 4-(Oxiran-2-yl) butyl acetate | Ethyl 3,7-dihydroxyheptanoate | 76% |

Pauson-Khand Reaction

CoBr₂ forms active catalysts with tetramethylthiourea (TMTU) for cyclopentenone synthesis under CO pressure .

Redox and Decomposition Reactions

-

Thermal decomposition in oxygen yields cobalt(II,III) oxide and bromine:

6CoBr2+3O2→2Co3O4+6Br2 2 5

Reactivity with Acids and Bases

科学的研究の応用

Cobalt(II) bromide hydrate is widely used in scientific research and industrial applications:

Biology and Medicine: While specific biological and medicinal applications are less common, its role as a catalyst in chemical reactions can indirectly support biological research.

作用機序

The mechanism by which cobalt(II) bromide hydrate exerts its effects primarily involves its role as a catalyst. It facilitates various chemical reactions by lowering the activation energy and providing an alternative reaction pathway. The molecular targets and pathways involved depend on the specific reaction it catalyzes. For example, in arylzincation reactions, it interacts with arylzinc iodide and lithium chloride complexes to form the desired products .

類似化合物との比較

Cobalt(II) bromide hydrate can be compared with other similar compounds such as:

Cobalt(II) chloride (CoCl₂): Similar in structure and catalytic properties but differs in the halide component.

Cobalt(II) iodide (CoI₂): Another halide of cobalt with similar properties but different reactivity due to the larger iodide ion.

Nickel(II) bromide (NiBr₂): Shares similar catalytic applications but involves nickel instead of cobalt, leading to different catalytic efficiencies and reaction conditions.

This compound stands out due to its specific solubility properties and its effectiveness as a catalyst in a wide range of organic synthesis reactions.

生物活性

Cobalt(II) bromide hydrate (CoBr₂·xH₂O) is a transition metal complex that has garnered interest for its biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its coordination chemistry, where cobalt acts as a central metal ion coordinated to bromide ions and water molecules. The compound can exhibit various oxidation states and coordination geometries, which significantly influence its biological interactions.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of cobalt(II) complexes. For instance, cobalt(II) systems have shown effectiveness against various bacterial strains and fungi. In one study, heteroligand complexes formed with cobalt(II) demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values indicating effective suppression of microbial growth. The binding affinity of these complexes to DNA was also noted, suggesting a mechanism involving intercalation that may contribute to their antimicrobial effects .

2. Cytotoxicity Studies

Cytotoxicity assays using L929 mouse fibroblast cells revealed that this compound could induce cell damage at higher concentrations. The metabolic activity of these cells decreased significantly when exposed to cobalt complexes, correlating with increased nuclear damage over time . The concentration-dependent cytotoxic effects were further validated through MTT assays, which measure cell viability following exposure to cobalt compounds.

Case Study 1: Cobalt and Sickle Cell Anemia

Cobalt salts, including cobalt(II) bromide, have been investigated for their therapeutic potential in treating sickle cell anemia. Research indicates that cobalt can stimulate erythropoiesis (red blood cell production), thus providing a potential treatment avenue for patients suffering from this condition .

Case Study 2: Toxicological Assessments

A notable case involved the acute toxicity of cobalt chloride, a related compound, where ingestion led to severe health complications. Symptoms included respiratory distress and cardiac arrest, highlighting the risks associated with cobalt exposure . Such findings underscore the importance of understanding the safe handling and dosage of cobalt compounds in both clinical and laboratory settings.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Cobalt complexes have shown a propensity to bind to DNA, which may disrupt replication and transcription processes in microbial cells .

- Oxidative Stress : The release of reactive oxygen species (ROS) upon interaction with biological systems can lead to oxidative damage in cells, contributing to cytotoxicity .

- Immunological Effects : Cobalt ions may interact with immune cells, potentially leading to immunosensitization or modulation of immune responses .

Table 1: Summary of Biological Activities of this compound

Table 2: Cytotoxicity Assay Results (MTT Assay)

| Treatment Concentration (mM) | Cell Viability (%) |

|---|---|

| 0.5 | 84.4 |

| 1.0 | 57.9 |

| 2.0 | 40.3 |

| 5.0 | 26.3 |

特性

IUPAC Name |

dibromocobalt;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Co.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTZAWYGLXXRSO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Co](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CoH2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583555 |

Source

|

| Record name | Dibromocobalt--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85017-77-2 |

Source

|

| Record name | Dibromocobalt--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。